molecular formula C14H13F3N2 B1440508 4-(Pyrrolidin-1-YL)-8-(trifluoromethyl)quinoline CAS No. 1020253-07-9

4-(Pyrrolidin-1-YL)-8-(trifluoromethyl)quinoline

Cat. No. B1440508
CAS RN: 1020253-07-9
M. Wt: 266.26 g/mol
InChI Key: QBELIDNIHJNJQQ-UHFFFAOYSA-N
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Description

“4-(Pyrrolidin-1-YL)-8-(trifluoromethyl)quinoline” is a chemical compound with the CAS Number: 1020253-07-9. It has a molecular weight of 266.27 . The compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle .


Synthesis Analysis

The synthesis of compounds like “4-(Pyrrolidin-1-YL)-8-(trifluoromethyl)quinoline” often involves the use of heterocyclic scaffolds . The synthetic strategies used can be broadly categorized into two: (1) ring construction from different cyclic or acyclic precursors, and (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The molecular structure of “4-(Pyrrolidin-1-YL)-8-(trifluoromethyl)quinoline” is characterized by a five-membered pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involving “4-(Pyrrolidin-1-YL)-8-(trifluoromethyl)quinoline” are influenced by steric factors and the spatial orientation of substituents . The different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Pyrrolidin-1-YL)-8-(trifluoromethyl)quinoline” include a molecular weight of 266.27 . The compound has a linear formula of C14H13F3N2 .

Scientific Research Applications

Organic Synthesis Building Blocks

4-(Pyrrolidin-1-YL)-8-(trifluoromethyl)quinoline: serves as a valuable building block in organic synthesis. It can be utilized in various transformations, including oxidations, aminations, halogenations , and C–C-bond-formations such as alkenylations, alkynylations, and arylations . Its stability and reactivity make it a versatile reagent for constructing complex organic molecules.

Catalytic Protodeboronation

This compound has been reported to facilitate the catalytic protodeboronation of pinacol boronic esters. This process is crucial for the formal anti-Markovnikov hydromethylation of alkenes, a transformation that is valuable for the synthesis of various organic compounds .

Suzuki–Miyaura Coupling

One of the most significant applications of this quinoline derivative is in the Suzuki–Miyaura coupling . This cross-coupling reaction is widely used to form carbon-carbon bonds, which is a fundamental step in the synthesis of many pharmaceuticals and fine chemicals .

Radical-Polar Crossover Reactions

The compound is also involved in radical-polar crossover reactions . These reactions are important for creating new C–C bonds and introducing functional groups into molecules, which can be beneficial in developing new drugs and materials .

Synthesis of Alkyl Boronic Esters

It plays a role in the synthesis of alkyl boronic esters, which are essential intermediates in organic chemistry. These esters are used for subsequent chemical transformations, including homologations and conjunctive cross couplings .

Future Directions

The pyrrolidine ring, a key feature of “4-(Pyrrolidin-1-YL)-8-(trifluoromethyl)quinoline”, is widely used by medicinal chemists to design new compounds with different biological profiles . Future research may focus on how modifications to the chiral moiety influence biological activity .

properties

IUPAC Name

4-pyrrolidin-1-yl-8-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2/c15-14(16,17)11-5-3-4-10-12(6-7-18-13(10)11)19-8-1-2-9-19/h3-7H,1-2,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBELIDNIHJNJQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C3C=CC=C(C3=NC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674399
Record name 4-(Pyrrolidin-1-yl)-8-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyrrolidin-1-YL)-8-(trifluoromethyl)quinoline

CAS RN

1020253-07-9
Record name 4-(1-Pyrrolidinyl)-8-(trifluoromethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020253-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Pyrrolidin-1-yl)-8-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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